molecular formula C18H14N2O3S B2792463 4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 737819-41-9

4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B2792463
CAS RN: 737819-41-9
M. Wt: 338.38
InChI Key: USEQFRAGWIWICD-UHFFFAOYSA-N
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Description

The compound “4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one” is a complex organic molecule. It contains a naphthalene ring which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The naphthalene ring is attached to a sulfonyl group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic moiety .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a polycyclic ring system. The naphthalene ring system is planar, and the sulfonyl group is typically trigonal planar around the sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the naphthalene ring. Sulfonyl groups can participate in a variety of reactions, including substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many naphthalene derivatives are hazardous and can cause skin and eye irritation .

properties

IUPAC Name

4-naphthalen-2-ylsulfonyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-18-12-20(17-8-4-3-7-16(17)19-18)24(22,23)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEQFRAGWIWICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Naphthalen-2-ylsulfonyl-1,3-dihydroquinoxalin-2-one

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